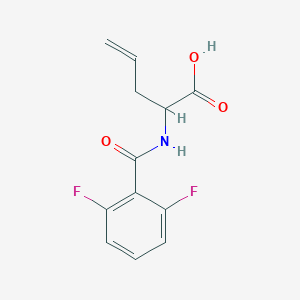
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane is an organic compound that features an oxirane ring, also known as an epoxide, and a tert-butyldimethylsiloxy group. Epoxides are highly reactive due to the strained three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane typically involves the following steps:
Formation of the tert-butyldimethylsiloxy group: This can be achieved by reacting an alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Epoxidation: The oxirane ring can be introduced by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophiles can attack the oxirane ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Diols: From oxidation.
Alcohols: From reduction.
Substituted alcohols: From nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[2-(tert-Butyldimethylsiloxy)ethyl]oxirane: The enantiomer of the compound.
(2R)-2-[2-(trimethylsiloxy)ethyl]oxirane: Similar structure but with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.
Uniqueness
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane is unique due to the presence of the tert-butyldimethylsiloxy group, which can provide steric protection and influence the reactivity of the compound.
Eigenschaften
Molekularformel |
C10H22O2Si |
|---|---|
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[2-[(2R)-oxiran-2-yl]ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
JENWKUPKYMNMMA-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1CO1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl 2-methyl-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8428819.png)

![Ethyl (3-{[ethoxy(oxo)acetyl]amino}anilino)(oxo)acetate](/img/structure/B8428841.png)

![3-(2-Chloro-4-fluorophenyl)-7-(pyrimidin-5-yl)isoxazolo[4,5-b]pyridine](/img/structure/B8428845.png)

